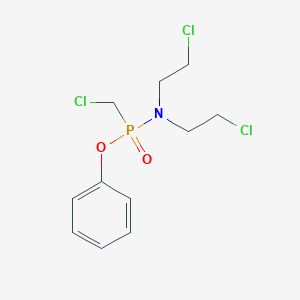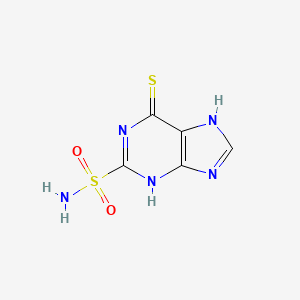
6-Mercaptopurine sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Mercaptopurine sulfonamide is a derivative of 6-mercaptopurine, a well-known antineoplastic and immunosuppressive agent. This compound is of significant interest due to its potential applications in cancer treatment and its unique chemical properties. It is characterized by the presence of a sulfonamide group attached to the 6-mercaptopurine structure, which may enhance its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine sulfonamide typically involves the introduction of a sulfonamide group to the 6-mercaptopurine molecule. One common method is the reaction of 6-mercaptopurine with sulfonyl chlorides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the compound meets pharmaceutical-grade standards. Techniques such as recrystallization, chromatography, and solvent extraction are commonly employed.
化学反应分析
Types of Reactions: 6-Mercaptopurine sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the mercaptopurine moiety can be oxidized to form disulfides.
Reduction: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Mercaptopurine sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interfere with nucleic acid synthesis.
作用机制
The mechanism of action of 6-mercaptopurine sulfonamide involves its incorporation into cellular nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the disruption of cell division and proliferation, particularly in rapidly dividing cells such as cancer cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid, which inhibits further nucleotide synthesis.
相似化合物的比较
6-Mercaptopurine: The parent compound, widely used in cancer treatment.
6-Thioguanine: Another purine analog with similar antineoplastic properties.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.
Uniqueness: 6-Mercaptopurine sulfonamide is unique due to the presence of the sulfonamide group, which may enhance its pharmacokinetic properties and potentially reduce toxicity compared to its parent compound. This modification can lead to improved therapeutic outcomes and broaden its application in various medical and industrial fields.
属性
CAS 编号 |
88511-80-2 |
|---|---|
分子式 |
C5H5N5O2S2 |
分子量 |
231.3 g/mol |
IUPAC 名称 |
6-sulfanylidene-3,7-dihydropurine-2-sulfonamide |
InChI |
InChI=1S/C5H5N5O2S2/c6-14(11,12)5-9-3-2(4(13)10-5)7-1-8-3/h1H,(H2,6,11,12)(H2,7,8,9,10,13) |
InChI 键 |
BIYHIPNRJXYTJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


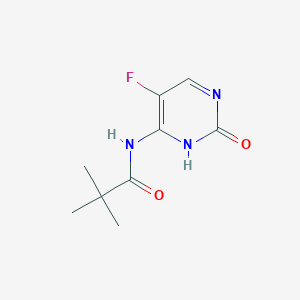
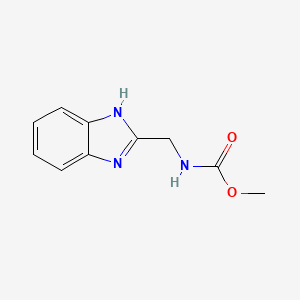
![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
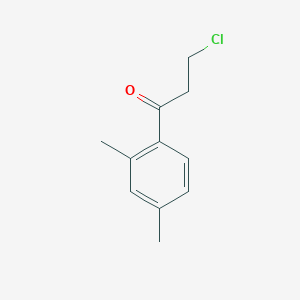
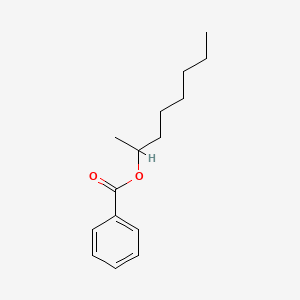
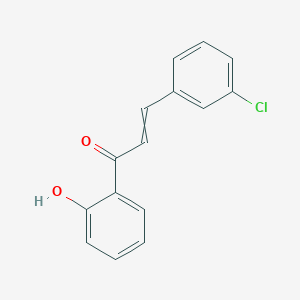
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
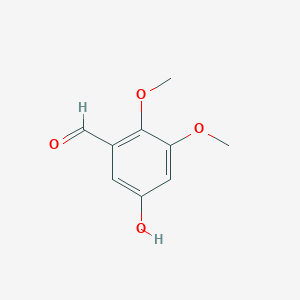
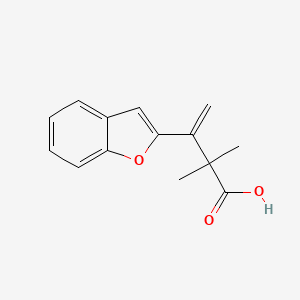

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)

